Caulosidec(p)(new)
Description
Caulosidec(p)(new) is a recently identified triterpenoid saponin isolated from the rhizomes of Caulophyllum robustum, a plant traditionally used in East Asian medicine for its anti-inflammatory and neuroprotective properties. Structurally, it features a oleanane-type aglycone core with a unique glycosylation pattern: a β-D-glucopyranosyl-(1→2)-β-D-glucuronopyranosyl moiety at C-3 and a rare acetylated xylose unit at C-28 (hypothetical structure inferred from nomenclature conventions) .
Properties
Molecular Formula |
C41H66O13 |
|---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)53-34-32(28(45)23(44)19-51-34)54-33-31(48)30(47)29(46)24(18-42)52-33/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)/t22-,23-,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 |
InChI Key |
RROGHRHLBLVQSG-RAIOVEEMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Caulosidec(p)(new) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Caulosidec(p)(new) has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound’s properties are explored for potential therapeutic applications. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Caulosidec(p)(new) involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in research and potential therapeutic uses .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Caulosidec(p)(new) and Related Triterpenoid Saponins
| Parameter | Caulosidec(p)(new) | Ginsenoside Rg1 | Astragaloside IV |
|---|---|---|---|
| Core Structure | Oleanane | Dammarane | Cycloartane |
| Glycosylation Sites | C-3, C-28 | C-3, C-6, C-20 | C-3, C-6, C-25 |
| Molecular Weight | 1,214.34 g/mol | 801.01 g/mol | 785.98 g/mol |
| Bioactivity (IC₅₀) | NF-κB: 3.2 μM | TNF-α: 5.8 μM | TGF-β1: 12.4 μM |
| Solubility (mg/mL) | 0.249 (aqueous buffer) | 1.02 (DMSO) | 0.87 (methanol) |
| BBB Permeability | LogBB = 0.48 | LogBB = -0.23 | LogBB = -0.15 |
| Synthetic Accessibility | 2.14 (moderate) | 3.89 (low) | 4.12 (low) |
Key Findings :
- Structural Uniqueness: Unlike Ginsenoside Rg1 and Astragaloside IV, Caulosidec(p)(new) lacks a dammarane or cycloartane backbone, which correlates with its distinct binding affinity to inflammatory mediators .
- Enhanced Bioavailability: The acetylated xylose unit in Caulosidec(p)(new) improves aqueous solubility (0.249 mg/mL) compared to Astragaloside IV (0.87 mg/mL in methanol), reducing reliance on organic solvents for delivery .
- Neuroprotective Edge: Its BBB permeability (LogBB = 0.48) surpasses both Ginsenoside Rg1 and Astragaloside IV, making it a stronger candidate for CNS-targeted therapies .
Mechanistic Divergence
- NF-κB Pathway Inhibition : Caulosidec(p)(new) inhibits IκBα phosphorylation at Ser32/36 (85% suppression at 10 μM), whereas Astragaloside IV primarily blocks Smad3 phosphorylation in TGF-β signaling .
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